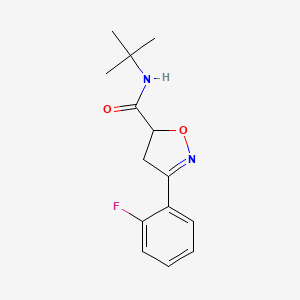
N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and apoptosis.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide, which is a serine/threonine kinase that is involved in various cellular processes. N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has two isoforms, alpha and beta, which are involved in different cellular functions. The inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide by N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide leads to the regulation of various downstream signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide are diverse and depend on the specific disease being targeted. In Alzheimer's disease, the compound has been shown to reduce the accumulation of beta-amyloid plaques and tau protein, which are the hallmark features of the disease. In bipolar disorder, the compound has been shown to regulate mood stabilizers and reduce manic behavior. In cancer, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments are its high potency and specificity for N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibition. This compound has been extensively studied and has been shown to have a high yield and purity in synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may require further optimization of dosage and administration.
Zukünftige Richtungen
The future directions for N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide research include the development of more potent and specific N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibitors, the exploration of its therapeutic potential in other diseases, and the optimization of dosage and administration for clinical applications. Additionally, the identification of new downstream signaling pathways and targets of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide inhibition may provide new insights into the mechanisms of action of this compound and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide by this compound has been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein. In bipolar disorder, the inhibition of N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to regulate mood stabilizers and reduce manic behavior. In cancer, N-(tert-butyl)-3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-14(2,3)16-13(18)12-8-11(17-19-12)9-6-4-5-7-10(9)15/h4-7,12H,8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTCAGJVOLCUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=NO1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4695965.png)
![3-allyl-5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695973.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4(3H)-pyrimidinone](/img/structure/B4695983.png)
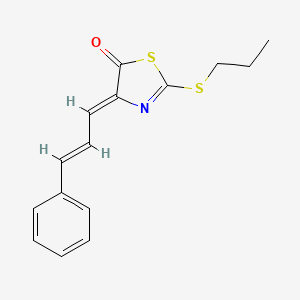
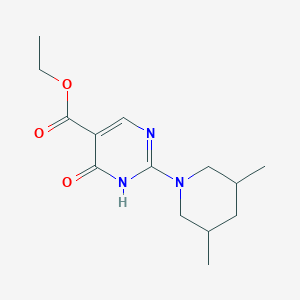
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4696004.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4696011.png)

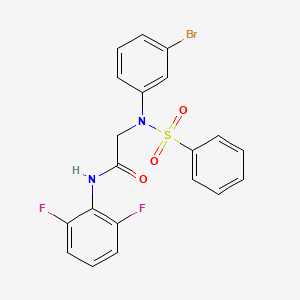
![7-(difluoromethyl)-5-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4696051.png)
![N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B4696062.png)
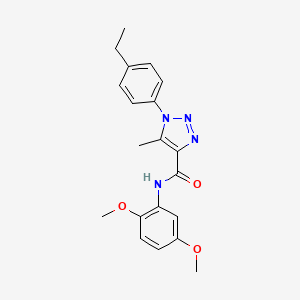
![methyl {7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4696072.png)